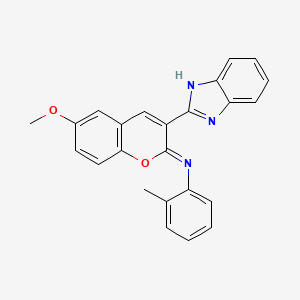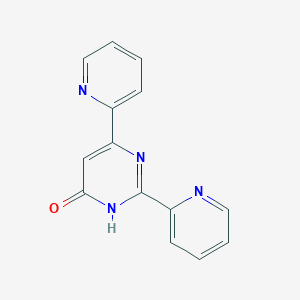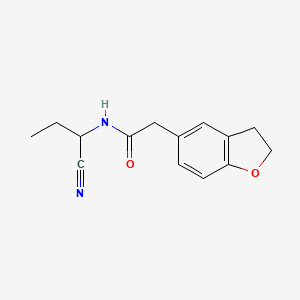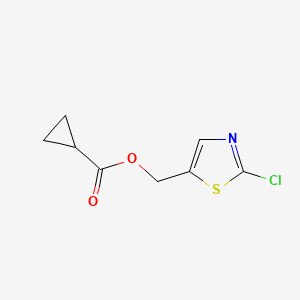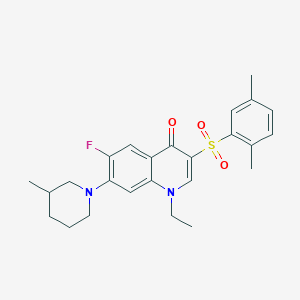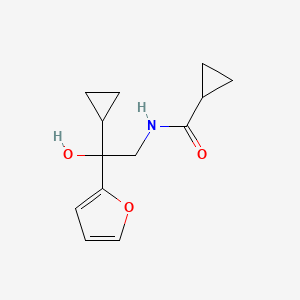
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)cyclopropanecarboxamide, also known as CPPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPPC is a cyclic amide that contains a cyclopropane ring, a furan ring, and a hydroxyethyl group. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Transformations under Cyclization Conditions Research by Mochalov et al. (2016) highlights transformations of compounds analogous to "N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)cyclopropanecarboxamide" under Camps cyclization conditions, producing quinolinones with high yields. This indicates the potential of such compounds in synthetic organic chemistry for constructing complex heterocyclic structures, which are foundational in pharmaceutical chemistry and material science (Mochalov et al., 2016).
Potential Antidepressant Applications Bonnaud et al. (1987) synthesized derivatives of cyclopropanecarboxylic acid with potential as antidepressants, indicating the relevance of cyclopropane moieties in medicinal chemistry. The study's findings suggest that structurally similar compounds could be investigated for their therapeutic potential, particularly in the realm of neuropsychiatric disorders (Bonnaud et al., 1987).
Biobased Polyesters Synthesis The enzymatic polymerization of biobased furan derivatives by Jiang et al. (2014) presents an application in sustainable material science. This research underscores the utility of furan-based compounds in creating biodegradable and biocompatible materials, potentially extending to the compound for applications in eco-friendly polymer synthesis (Jiang et al., 2014).
Anticancer Activity A study by Swamy et al. (2016) on novel cyclopropane carbohydrazide derivatives for their anticancer activity underscores the potential biomedical applications of cyclopropane and furan-containing compounds. Such studies pave the way for further exploration of "this compound" in oncological research, focusing on its potential efficacy against cancer cell lines (Swamy et al., 2016).
Molecular Docking and Biological Activity Research by Cakmak et al. (2022) on a furan-2-carboxamide-bearing thiazole compound provides insights into molecular docking and biological activities of similar structures. This indicates the potential of "this compound" for antimicrobial applications, further underlined by the compound's structural complexity and potential interaction with biological targets (Cakmak et al., 2022).
Eigenschaften
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12(9-3-4-9)14-8-13(16,10-5-6-10)11-2-1-7-17-11/h1-2,7,9-10,16H,3-6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCAVAZSRGOGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2CC2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

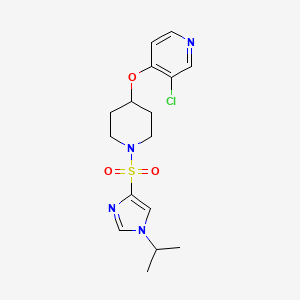

![Ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2967558.png)
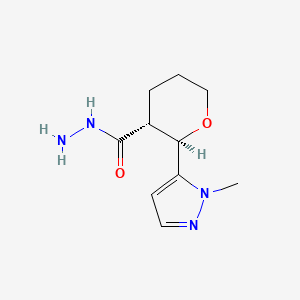
![N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B2967560.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2967562.png)
![4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B2967564.png)

